molecular formula C8H3Cl2F3N2O B017250 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazol-4-ol CAS No. 19690-31-4

5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazol-4-ol

Cat. No. B017250
CAS RN: 19690-31-4
M. Wt: 271.02 g/mol
InChI Key: WVLSHVZSPKMARB-UHFFFAOYSA-N
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Description

5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazol-4-ol is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.

Scientific Research Applications

5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazol-4-ol has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields of research, including biochemistry, pharmacology, and medicinal chemistry. It has been used as a tool compound for studying the role of protein kinases in various cellular processes. Additionally, it has been used as a starting material for the synthesis of various biologically active compounds.

Mechanism Of Action

The mechanism of action of 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazol-4-ol involves the inhibition of protein kinases. This compound has been shown to selectively inhibit the activity of certain protein kinases, which play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazol-4-ol depend on the specific protein kinase that is inhibited. This compound has been shown to have anti-proliferative effects on cancer cells by inhibiting the activity of certain protein kinases that are overexpressed in cancer cells. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the activity of protein kinases that are involved in the inflammatory response.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazol-4-ol in lab experiments is its selectivity towards certain protein kinases. This allows for more precise targeting of specific cellular processes. However, one limitation of using this compound is its potential off-target effects on other protein kinases.

Future Directions

There are several future directions for the research of 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazol-4-ol. One potential direction is the development of more potent and selective protein kinase inhibitors based on the structure of this compound. Additionally, this compound could be used as a starting material for the synthesis of novel biologically active compounds. Finally, further research is needed to fully understand the potential applications of this compound in various fields of research.

Synthesis Methods

The synthesis of 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazol-4-ol involves a multi-step process that starts with the reaction of 2,4-dichloroaniline with 2,2,2-trifluoroethanol in the presence of a catalyst. The resulting product is then treated with phosphorus oxychloride and potassium hydroxide to form the intermediate 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole. Finally, the intermediate is reacted with water to yield 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazol-4-ol.

properties

CAS RN

19690-31-4

Product Name

5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazol-4-ol

Molecular Formula

C8H3Cl2F3N2O

Molecular Weight

271.02 g/mol

IUPAC Name

5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazol-4-ol

InChI

InChI=1S/C8H3Cl2F3N2O/c9-2-1-3-5(6(16)4(2)10)15-7(14-3)8(11,12)13/h1,16H,(H,14,15)

InChI Key

WVLSHVZSPKMARB-UHFFFAOYSA-N

SMILES

C1=C2C(=C(C(=C1Cl)Cl)O)N=C(N2)C(F)(F)F

Canonical SMILES

C1=C2C(=C(C(=C1Cl)Cl)O)N=C(N2)C(F)(F)F

Other CAS RN

19690-31-4

synonyms

5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazol-4-ol

Origin of Product

United States

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